1-(Trifluoromethyl)cyclohexan-1-amine Hydrochloride: Physicochemical Profiling and Application Workflows in Medicinal Chemistry
1-(Trifluoromethyl)cyclohexan-1-amine Hydrochloride: Physicochemical Profiling and Application Workflows in Medicinal Chemistry
As a Senior Application Scientist specializing in molecular design and synthetic optimization, I frequently encounter the challenge of balancing a lead compound's pharmacokinetic (PK) profile with its target affinity. One of the most robust strategies in modern drug development is the strategic incorporation of fluorine. Specifically, 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride (CAS 1311315-20-4) serves as a premier, highly specialized building block. It allows researchers to introduce a sterically demanding, highly lipophilic, and metabolically stable α -trifluoromethyl amine motif into complex drug scaffolds.
This technical guide provides a rigorous analysis of its physicochemical properties, the mechanistic rationale behind its unique chemical behavior, and field-proven protocols for its integration into molecular architectures.
Molecular Architecture & Physicochemical Profiling
The compound is the hydrochloride salt of a cyclohexylamine where the α -carbon (C1) is fully substituted with a trifluoromethyl ( −CF3 ) group. This quaternary carbon center creates a highly specific spatial and electronic environment that drastically alters the baseline properties of the parent cyclohexylamine.
Quantitative Data Summary
Table 1: Key Physicochemical Properties of CAS 1311315-20-4
| Property | Value | Rationale / Significance |
| Chemical Name | 1-(Trifluoromethyl)cyclohexan-1-amine HCl | Standard systematic nomenclature. |
| CAS Number | 1311315-20-4 | Unique numerical identifier[1]. |
| Molecular Formula | C7H13ClF3N (or C7H12F3N⋅HCl ) | Represents the stable hydrochloride salt form[1]. |
| Molecular Weight | 203.07 g/mol | Low molecular weight ideal for fragment-based design[1]. |
| SMILES String | Cl.NC1(CCCCC1)C(F)(F)F | Structural representation for computational modeling[1]. |
| Predicted LogP | ~2.06 | Indicates favorable lipophilicity for membrane permeation[1]. |
| Estimated pKa | ~4.0 – 6.5 (Conjugate Acid) | Drastically reduced basicity due to the −CF3 group[2]. |
Mechanistic Insights: The Fluorine Effect on Amine Basicity
The defining characteristic of this molecule is the profound electronic influence of the α−CF3 group. In a standard aliphatic amine (e.g., unsubstituted cyclohexylamine), the conjugate acid pKa is approximately 10.6. However, incorporating this building block fundamentally changes the molecule's behavior.
The Inductive Effect and pKa Modulation: The strong σ -electron-withdrawing nature of the three fluorine atoms exerts a powerful inductive effect (EWG), pulling electron density away from the nitrogen lone pair. This inductive effect severely destabilizes the protonated ammonium state, drastically lowering the pKa of the conjugate acid to the acidic/neutral range2[2]. Consequently, at physiological pH (7.4), a significant fraction of the amine exists in its neutral, unprotonated free-base form3[3].
ADME Advantages: The increased proportion of the neutral species, combined with the intrinsic lipophilicity of the CF3 group, dramatically enhances passive membrane permeability and hydrophobic interactions4[4]. Furthermore, the steric bulk of the CF3 and cyclohexyl groups shields the C−N bond from metabolic enzymes (e.g., monoamine oxidases), preventing premature oxidative deamination.
Figure 1: Logical flow of how α-CF3 substitution alters physicochemical and ADME properties.
Synthetic Methodologies & Handling Protocols
While the α−CF3 group provides exceptional ADME benefits, it renders the amine synthetically challenging. The reduced electron density on the nitrogen makes it a remarkably poor nucleophile, and the fully substituted α -carbon creates severe steric hindrance. Standard amide coupling conditions (e.g., EDC/HOBt at room temperature) will almost certainly result in poor yields or complete failure.
To overcome this, we must employ highly reactive acylating agents or premium uronium-based coupling reagents (e.g., HATU) combined with thermal activation.
Protocol: High-Efficiency Amide Coupling with CAS 1311315-20-4
Objective: To successfully couple the deactivated, sterically hindered 1-(trifluoromethyl)cyclohexan-1-amine with a generic carboxylic acid.
Causality & Rationale: HATU is selected because it generates a highly reactive 7-aza-OBt ester, which is far more electrophilic than standard HOBt esters. Excess N,N-Diisopropylethylamine (DIPEA) is required to not only neutralize the HCl salt of the amine but also to drive the formation of the active ester. Elevated temperature is strictly necessary to overcome the high activation energy barrier caused by the steric clash between the cyclohexyl ring and the CF3 group.
Step-by-Step Methodology:
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Reagent Preparation: In an oven-dried reaction vial under an inert atmosphere ( N2 /Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of ~0.2 M.
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Activation: Add DIPEA (2.0 eq) to the mixture. Stir at room temperature for 15–20 minutes. Self-Validation: The solution will typically undergo a distinct color change (often turning yellow), indicating the formation of the active ester intermediate.
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Amine Addition & Free-basing: Add 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride (1.1 eq) directly to the vial, followed immediately by an additional portion of DIPEA (2.0 eq). Note: This secondary addition is critical to liberate the free base from the hydrochloride salt in situ, as the initial DIPEA is consumed during activation.
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Thermal Coupling: Seal the vial and heat the reaction mixture to 60 °C using a heating block. Monitor the reaction via LC-MS. Due to the low nucleophilicity, the reaction requires extended time (typically 12–24 hours) for complete conversion.
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Quench and Workup: Cool the mixture to room temperature. Dilute heavily with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3 , 1M HCl (crucial for removing unreacted starting materials and DMF), and brine.
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Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Figure 2: Optimized workflow for amide coupling with sterically hindered α-CF3 amines.
Applications in Drug Development
The incorporation of the 1-(trifluoromethyl)cyclohexyl-1-amino motif is increasingly utilized in structure-based drug design (SBDD).
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Bioisosterism: It acts as a bulky, lipophilic bioisostere for tert-butyl or standard cyclohexyl groups. While retaining similar spatial occupancy, it offers vastly superior metabolic stability against cytochrome P450 (CYP) mediated oxidation.
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Target Binding: The fluorine atoms can engage in orthogonal multipolar interactions (e.g., C−F⋯H−N or C−F⋯C=O ) with the protein backbone within the binding pocket. This often leads to a significant boost in target affinity and residence time, a phenomenon well documented in the optimization of kinase inhibitors and GPCR antagonists.
References
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EN300-75524 - EnamineStore Source: EnamineStore URL:[1]
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Trifluoromethyl Engineered 9-Amino-Si-Xanthene with Distinct pKa and Emission Shift for Imaging Ethanol-Induced Gastric Ulcer Source: ACS Publications URL:[2]
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An In-depth Technical Guide to Trifluoromethanamine: Properties, Synthesis, and Applications Source: Benchchem URL:[3]
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Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications Source: ACS Publications URL:[4]
